Cas no 90950-37-1 (8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol)

8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-8-Azabicyclo[3.2.1]octane-8-ethanol
- OICDBTGLAIFPIR-UHFFFAOYSA-N
- SCHEMBL915466
- F8883-4967
- 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
- 90950-37-1
- AKOS013080873
- 8-(2-Hydroxy-ethyl)-8-aza-bicyclo[3.2.1]octan-3-ol
- DB-212176
- 8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol
-
- インチ: InChI=1S/C9H17NO2/c11-4-3-10-7-1-2-8(10)6-9(12)5-7/h7-9,11-12H,1-6H2
- InChIKey: OICDBTGLAIFPIR-UHFFFAOYSA-N
- ほほえんだ: C1CC2CC(CC1N2CCO)O
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 43.7Ų
8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8883-4967-10g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 10g |
$2016.0 | 2023-09-05 | |
Life Chemicals | F8883-4967-1g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 1g |
$480.0 | 2023-09-05 | |
Life Chemicals | F8883-4967-5g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 5g |
$1440.0 | 2023-09-05 | |
Life Chemicals | F8883-4967-0.25g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 0.25g |
$433.0 | 2023-09-05 | |
TRC | H282171-1g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 1g |
$ 680.00 | 2022-06-04 | ||
TRC | H282171-100mg |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538191-500mg |
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]Octan-3-ol |
90950-37-1 | 98% | 500mg |
¥6301.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538191-1g |
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]Octan-3-ol |
90950-37-1 | 98% | 1g |
¥6160.00 | 2024-04-25 | |
Life Chemicals | F8883-4967-2.5g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 2.5g |
$960.0 | 2023-09-05 | |
Life Chemicals | F8883-4967-0.5g |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
90950-37-1 | 95%+ | 0.5g |
$456.0 | 2023-09-05 |
8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 関連文献
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-olに関する追加情報
Introduction to 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 90950-37-1)
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 90950-37-1, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic amine derivative features a complex three-membered azabicycloalkane core, which is appended with a hydroxyethyl side chain at the 8-position and a hydroxyl group at the 3-position. The intricate architecture of this molecule not only presents challenges in synthetic chemistry but also offers intriguing opportunities for biological activity modulation.
The bicyclo[3.2.1]octan scaffold is a privileged structure in drug discovery, known for its ability to adopt favorable pharmacokinetic profiles and interact with biological targets in a specific manner. The presence of the nitrogen atom in the azabicyclo ring introduces basicity, which can be exploited for interactions with acidic pharmacophores in biological systems. Additionally, the hydroxyl and hydroxyethyl groups provide multiple sites for further functionalization, enabling the design of derivatives with enhanced solubility, bioavailability, or target specificity.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol interacts with biological targets. Studies suggest that this compound may exhibit potential as an allosteric modulator or scaffold hopping candidate, leveraging its rigid bicyclic core to occupy binding pockets that are inaccessible to linear molecules. Such interactions are particularly relevant in the development of next-generation therapeutics where precise modulation of protein function is desired.
In vitro investigations have begun to unravel the pharmacological profile of CAS No 90950-37-1. Preliminary data indicate that this compound demonstrates moderate affinity for certain enzyme families, including those implicated in metabolic disorders and inflammatory pathways. The hydroxylated side chains appear to play a critical role in determining binding affinity and selectivity, suggesting that structural optimization could yield highly potent and selective inhibitors.
The synthesis of 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol presents an intriguing synthetic challenge due to the strained nature of the three-membered azabicyclo ring system. Traditional approaches often involve transition-metal-catalyzed cyclizations or intramolecular reactions that require careful optimization to achieve high yields and enantiopurity. Recent reports highlight novel methodologies employing organocatalysis or photoredox chemistry to construct such scaffolds more efficiently, underscoring the evolving landscape of synthetic organic chemistry.
The pharmaceutical industry has long been interested in heterocyclic compounds due to their diverse biological activities and structural versatility. The bicyclo[3.2.1]octan motif is no exception, with derivatives being explored for their potential applications in central nervous system disorders, oncology, and anti-inflammatory therapies. The incorporation of nitrogen into the core structure enhances lipophilicity while maintaining rigidity, making it an attractive scaffold for drug design.
One particularly promising area of research involves using CAS No 90950-37-1 as a starting material for library synthesis programs aimed at identifying novel bioactive molecules. By systematically varying substituents on the hydroxyl and hydroxyethyl groups, researchers can generate libraries of analogs with tailored physicochemical properties and biological activities. Such libraries are instrumental in high-throughput screening campaigns designed to identify lead compounds for further development.
The role of computational methods in guiding synthetic design cannot be overstated when dealing with complex molecules like 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No 90950-37-1). Molecular dynamics simulations and quantum mechanical calculations help predict conformational preferences, binding modes, and metabolic stability, thereby accelerating the discovery process by minimizing experimental trial-and-error.
Future directions in the study of this compound may include exploring its potential as a chiral building block for enantioselective synthesis or as a component in prodrug formulations designed to enhance delivery to specific tissues or cellular compartments. The versatility of its structural framework suggests that 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol will continue to be a valuable scaffold for innovative drug discovery efforts across multiple therapeutic areas.
90950-37-1 (8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol) 関連製品
- 41447-16-9((+)-N-Methylallosedridine)
- 120-29-6(Tropine)
- 125279-72-3((-)-Lentiginosine)
- 135-97-7(Pseudotropine)
- 2228523-34-8(tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate)
- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)
- 1391410-27-7((S)-2-(4-Bromophenyl)piperidine hydrochloride)
- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)
- 392321-33-4(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide)
- 442881-13-2(4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)




